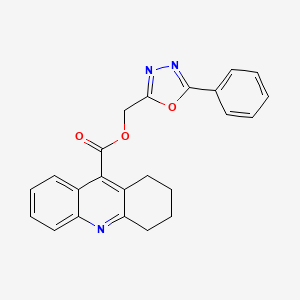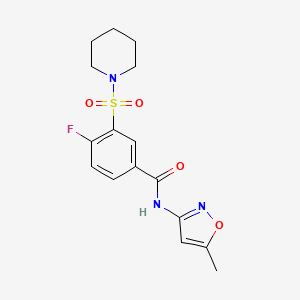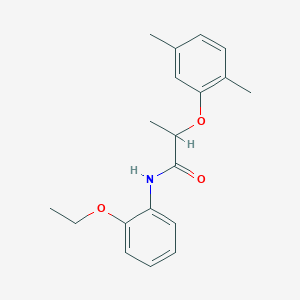
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
描述
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazones derived from various aldehydes, which can be facilitated by various catalysts including chloramine-T under conditions such as microwave irradiation for efficient cyclization and high yield. For instance, the oxidative cyclization of hydrazones derived from specific benzaldehyde and aryl hydrazines using chloramine-T as an efficient catalyst under microwave irradiation has been reported to yield 1,3,4-oxadiazoles efficiently, indicating a potential pathway for synthesizing derivatives closely related to the compound of interest (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds reveals significant stability and unique spatial arrangements. For example, the X-ray crystal structure of certain derivatives has shown that specific moieties are spatially isolated by aromatic moieties, contributing to their stability under ambient conditions. This structural analysis is crucial for understanding the stability and reactivity of the compound (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives include acylation reactions under microwave irradiation, leading to the formation of substituted 5-methyl- and 5-phenyl-1,3,4-oxadiazoles in high yields. This indicates the compound's potential reactivity towards forming various chemically modified derivatives (Efimova, Artamonova, & Koldobskii, 2008).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives can be deduced from studies on related compounds, where properties such as high stability to long-term storage under ambient conditions have been observed. This suggests that derivatives of the compound may also exhibit similar desirable physical properties, making them suitable for various applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including their reactivity and stability, are highlighted by their synthesis and structural characterization. The electron-withdrawing effect of the oxadiazole units and the influence of substituents on the chemical reactivity and stability of these compounds have been documented. Such analyses are fundamental in understanding the reactivity patterns and stability of the compound of interest (Wang et al., 2006).
作用机制
Target of Action
Compounds with a 1,3,4-oxadiazole core have been reported to interact with a variety of biological targets, including enzymes and proteins involved in cancer cell proliferation .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with their targets in a variety of ways, such as inhibiting growth factors, enzymes, and kinases . The compound’s interaction with its targets can lead to changes in cellular processes, potentially leading to the inhibition of disease progression.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to affect a variety of biochemical pathways, particularly those involved in cancer cell proliferation . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular processes and disease progression.
Result of Action
Based on the known activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have potential antiproliferative effects, particularly in the context of cancer cell proliferation .
属性
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(28-14-20-25-26-22(29-20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNNYEPRLDKKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)

![N,N'-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406829.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)

![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)
![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4406895.png)